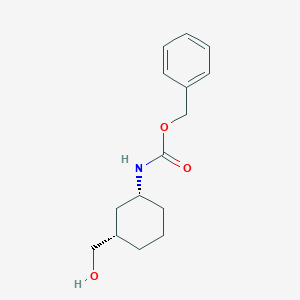![molecular formula C11H17NO B8050030 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B8050030.png)
5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)bicyclo[322]nonane-1-carbonitrile is an organic compound characterized by a bicyclic structure with a hydroxymethyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile typically involves the following steps:
Cyclization Reaction: The initial step involves the formation of the bicyclic core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, resulting in the bicyclo[3.2.2]nonane framework.
Functional Group Introduction: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Nitrile Group Addition: The carbonitrile group is typically introduced through a cyanation reaction, which can be carried out using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can undergo substitution reactions, such as esterification with carboxylic acids or acylation with acid chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(Carboxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile.
Reduction: 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-amine.
Substitution: Various esters or amides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including anticancer and antiviral properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets would vary based on the derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic structure but differ in the positioning and types of functional groups.
Bicyclo[4.3.0]nonane Derivatives: These compounds have a different ring fusion pattern but can exhibit similar chemical reactivity.
Uniqueness
5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile is unique due to its specific combination of a hydroxymethyl group and a carbonitrile group on a bicyclic framework. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other bicyclic compounds.
Propiedades
IUPAC Name |
5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-8-10-2-1-3-11(9-13,6-4-10)7-5-10/h13H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXKLRSSIIMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)butanoic acid](/img/structure/B8049957.png)
![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8049958.png)
![(1R)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one](/img/structure/B8049960.png)
![(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8049974.png)

![3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B8049982.png)

![(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B8049999.png)
![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B8050007.png)
![Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B8050008.png)
![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B8050011.png)
![Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride](/img/structure/B8050040.png)
![5-Fluorobicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B8050044.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine;hydrochloride](/img/structure/B8050053.png)
